molecular formula C5H6Cl2O3 B8297569 Ethyl 2,3-dichloro-3-oxopropanoate

Ethyl 2,3-dichloro-3-oxopropanoate

Cat. No.: B8297569
M. Wt: 185.00 g/mol
InChI Key: PRJNNBGKISDZEZ-UHFFFAOYSA-N
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Description

Ethyl 2,3-dichloro-3-oxopropanoate (CAS: 98025-26-4) is a chlorinated β-ketoester with the molecular formula C₅H₆Cl₂O₃ and a molar mass of 185.01 g/mol . Structurally, it features two chlorine atoms at the C2 and C3 positions of the propanoate chain and a ketone group at C2. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. Its reactivity is influenced by the electron-withdrawing effects of the chlorine atoms, which enhance the electrophilicity of the keto group, facilitating nucleophilic attacks .

Properties

Molecular Formula

C5H6Cl2O3

Molecular Weight

185.00 g/mol

IUPAC Name

ethyl 2,3-dichloro-3-oxopropanoate

InChI

InChI=1S/C5H6Cl2O3/c1-2-10-5(9)3(6)4(7)8/h3H,2H2,1H3

InChI Key

PRJNNBGKISDZEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Aromatic β-Ketoesters

Ethyl 3-(2,4-Dichlorophenyl)-3-oxopropanoate (CAS: 60868-41-9)
  • Molecular Formula : C₁₁H₁₀Cl₂O₃
  • Molar Mass : 261.10 g/mol
  • Key Features : Aromatic ring substituted with chlorine atoms at the 2- and 4-positions.
  • Research in the European Journal of Medicinal Chemistry highlights its role in developing antimicrobial agents .
Ethyl 3-(3,5-Dichlorophenyl)-3-oxopropanoate (CAS: 172168-01-3)
  • Molecular Formula : C₁₁H₁₀Cl₂O₃
  • Molar Mass : 261.10 g/mol
  • Key Features : Symmetrical 3,5-dichloro substitution on the phenyl ring.
  • Reactivity : Enhanced steric hindrance compared to aliphatic derivatives, affecting reaction kinetics in electrophilic aromatic substitution .

Aliphatic Chlorinated β-Ketoesters

Ethyl 3-Chloro-2-methyl-3-oxopropanoate (CAS: 50496-34-9)
  • Molecular Formula : C₆H₉ClO₃
  • Molar Mass : 164.59 g/mol
  • Key Features : Methyl group at C2 and chlorine at C3.
  • Synthesis: Prepared via Claisen condensation or halogenation of β-ketoesters.
Methyl 3-Chloro-3-oxopropanoate (CAS: 37517-81-0)
  • Molecular Formula : C₄H₅ClO₃
  • Molar Mass : 136.53 g/mol
  • Key Features : Methyl ester (vs. ethyl) and a single chlorine atom.
  • Physical Properties : Lower boiling point and higher volatility compared to ethyl esters due to the smaller alkyl group .

Fluorinated Analogues

Ethyl 2-Fluoro-3-oxo-3-phenylpropanoate (CAS: 1479-22-7)
  • Molecular Formula : C₁₁H₁₁FO₃
  • Molar Mass : 210.20 g/mol
  • Key Features : Fluorine atom at C2 and a phenyl group at C3.
  • Reactivity : Fluorine’s electronegativity increases the keto group’s electrophilicity, making it more reactive than chlorine-substituted analogues in nucleophilic additions .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituents Key Applications
Ethyl 2,3-dichloro-3-oxopropanoate 98025-26-4 C₅H₆Cl₂O₃ 185.01 Cl (C2, C3) Organic synthesis intermediate
Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate 60868-41-9 C₁₁H₁₀Cl₂O₃ 261.10 2,4-Cl on phenyl Antimicrobial agent research
Ethyl 3-chloro-2-methyl-3-oxopropanoate 50496-34-9 C₆H₉ClO₃ 164.59 Cl (C3), CH₃ (C2) Sterically hindered reactions
Methyl 3-chloro-3-oxopropanoate 37517-81-0 C₄H₅ClO₃ 136.53 Cl (C3), methyl ester Volatile synthetic precursor
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate 1479-22-7 C₁₁H₁₁FO₃ 210.20 F (C2), phenyl (C3) High-reactivity electrophile

Research Findings and Trends

  • Reactivity Trends : Chlorine and fluorine substituents enhance electrophilicity, but fluorine’s higher electronegativity leads to faster reaction rates in nucleophilic additions .
  • Physical Properties : Methyl esters exhibit lower boiling points than ethyl esters, impacting their use in high-temperature reactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2,3-dichloro-3-oxopropanoate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via chlorination of ethyl 3-oxopropanoate derivatives using reagents like PCl₅ in polar aprotic solvents (e.g., DMF or acetonitrile). Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for substrate:PCl₅) are critical for maximizing yield (70–85%) .
  • Comparison : Substituting PCl₅ with POCl₃ reduces byproduct formation but requires longer reaction times (24–48 hrs) .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar esters?

  • NMR : The compound exhibits distinct signals for the dichloro-oxo moiety:

  • ¹H NMR : δ 1.3 ppm (triplet, ester -CH₂CH₃), δ 4.2 ppm (quartet, ester -OCH₂), δ 4.8 ppm (singlet, -COCl₂) .
  • ¹³C NMR : δ 170 ppm (C=O), δ 60–70 ppm (Cl-C=O) .
    • IR : Strong absorption at 1740 cm⁻¹ (ester C=O) and 650 cm⁻¹ (C-Cl) .

Q. What are the common nucleophilic substitution reactions involving this compound?

  • Reagents : Sodium azide (NaN₃) or potassium thiocyanate (KSCN) in DMF at 60°C yield azido or thiocyanate derivatives, respectively.
  • Products : Substitution at the 3-chloro position is favored due to steric and electronic effects, with >90% selectivity .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) explain the reactivity of the dichloro-oxo moiety in nucleophilic attacks?

  • Mechanistic Insight : Density Functional Theory (DFT) calculations reveal that the 3-chloro group has a lower activation energy (ΔG‡ = 25 kJ/mol) for substitution due to hyperconjugative stabilization of the transition state .
  • Comparison : Mono-chloro analogs (e.g., Ethyl 3-chloro-3-oxopropanoate) show higher ΔG‡ (35 kJ/mol), explaining slower reaction kinetics .

Q. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?

  • Crystallography : Use SHELXL for refinement, focusing on resolving disorder in the dichloro group. Twinning analysis (SHELXT) is recommended for crystals with pseudo-symmetry .
  • Case Study : Discrepancies in unit cell parameters (e.g., a-axis variations ±0.5 Å) arise from solvent inclusion; toluene-free recrystallization improves reproducibility .

Q. How can in vitro assays evaluate the bioactivity of this compound-derived compounds?

  • Enzyme Inhibition : Test derivatives against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates. IC₅₀ values <10 µM indicate potent inhibition .
  • Cytotoxicity : MTT assays on HEK-293 cells show low toxicity (EC₅₀ >100 µM), supporting its use as a non-cytotoxic intermediate .

Q. What role does steric hindrance play in the hydrolysis kinetics of this compound?

  • Kinetic Analysis : Under basic conditions (NaOH/EtOH), the 2-chloro group retards hydrolysis (k = 0.02 min⁻¹) compared to mono-chloro analogs (k = 0.05 min⁻¹) due to steric shielding of the ester carbonyl .
  • Product Distribution : Hydrolysis yields 2,3-dichloro-3-oxopropanoic acid (85%) and ethanol, confirmed by GC-MS .

Methodological Considerations

Q. How should researchers handle and store this compound to prevent decomposition?

  • Storage : Store at –20°C under inert gas (N₂/Ar) to minimize hydrolysis. Desiccants (e.g., molecular sieves) extend shelf life to >6 months .
  • Safety : Use PPE (nitrile gloves, P95 respirators) and fume hoods due to lachrymatory vapors .

Q. What analytical techniques validate the purity of synthetic this compound?

  • HPLC : Reverse-phase C18 column (MeCN/H₂O, 70:30) with UV detection at 210 nm; purity >98% .
  • Elemental Analysis : Calculated (C₅H₆Cl₂O₃): C 32.82%, H 3.30%, Cl 38.68%. Observed deviations >0.3% indicate impurities .

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